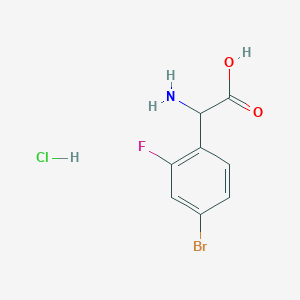

2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride

Description

Properties

IUPAC Name |

2-amino-2-(4-bromo-2-fluorophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2.ClH/c9-4-1-2-5(6(10)3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJFFXNNAZTUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647092 | |

| Record name | Amino(4-bromo-2-fluorophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1136881-78-1 | |

| Record name | Amino(4-bromo-2-fluorophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenated Phenylacetic Acid Intermediate Synthesis

A key step is the synthesis of the 4-bromo-2-fluorophenylacetic acid intermediate, which can be prepared via halogenation and subsequent functional group transformations.

Patent CN106928044A describes a method for preparing fluoro-substituted phenylacetic acids by diazotization and nucleophilic substitution reactions involving 4-fluoroanilines and vinylidene chlorides, followed by hydrolysis and crystallization steps to yield high purity products.

Although this patent focuses on 4-fluorophenylacetic acid, the methodology can be adapted to include bromine substitution at the 4-position by using appropriately substituted aniline precursors or through selective bromination.

Halogenation and Amination Steps

Bromination is typically carried out in the presence of suitable bases and solvents at controlled temperatures (0°C to reflux), ensuring selective substitution without overbromination.

Amination to introduce the amino group at the α-position often involves nucleophilic substitution of α-halo acids with ammonia or ammonium salts, or via Strecker-type syntheses starting from aldehydes.

Hydrochloride Salt Formation

- The free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid under controlled conditions, enhancing solubility and stability for isolation and storage.

Representative Synthetic Route (Adapted from Related Fluoro and Bromo Phenylacetic Acid Preparations)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1. Diazotization and Substitution | 4-bromo-2-fluoroaniline, NaNO2, HCl, vinylidene chloride, CuCl, TMAC, DCM, 0–5°C | Formation of 1-(2,2,2-trichloroethyl)-4-bromo-2-fluorobenzene intermediate | ~396 g isolated |

| 2. Hydrolysis and Acid Formation | Intermediate, 25% HCl, DCE, 65–75°C, 8 hours | Hydrolysis to 4-bromo-2-fluorophenylacetic acid | ~175 g, >99% HPLC purity |

| 3. Amination | 4-bromo-2-fluorophenylacetic acid, ammonia or ammonium salts, suitable solvent | Conversion to 2-amino-2-(4-bromo-2-fluorophenyl)acetic acid | Yield varies, typically high |

| 4. Salt Formation | Amino acid, HCl (aqueous or anhydrous) | Formation of hydrochloride salt | High purity, crystalline solid |

Notes: DCM = dichloromethane; DCE = dichloroethane; TMAC = tetramethylammonium chloride.

Research Findings and Optimization Insights

Temperature Control: Maintaining low temperatures (0–5°C) during diazotization and substitution prevents side reactions and decomposition of sensitive intermediates.

Catalyst and Additive Use: Copper chloride and tetramethylammonium chloride catalyze the substitution reaction efficiently, enhancing yield and selectivity.

Purification: Recrystallization from toluene or similar solvents yields high-purity products (>99% by HPLC), critical for downstream applications.

Amination Efficiency: Ammonification of the halogenated phenylacetic acid intermediate proceeds smoothly under mild conditions, with minimal racemization reported when pH and temperature are carefully controlled.

Salt Stability: The hydrochloride salt form demonstrates improved stability and solubility, facilitating handling and formulation.

Comparative Analysis of Halogen Effects on Synthesis

The dual substitution with bromine and fluorine requires balancing reactivity and selectivity during synthesis steps to avoid undesired side products.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Range/Condition | Effect on Product Quality |

|---|---|---|

| Diazotization Temperature | 0–5°C | Prevents decomposition, ensures high yield |

| Reaction Solvent | Dichloromethane, Dichloroethane | Good solubility and reaction medium |

| Catalysts/Additives | CuCl, TMAC | Increase reaction rate and selectivity |

| Hydrolysis Temperature | 65–75°C | Complete conversion to acid |

| Amination Conditions | Mild temperature, aqueous ammonia | High conversion, minimal racemization |

| Salt Formation | Controlled addition of HCl | Stable crystalline hydrochloride salt |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the para position of the phenyl ring undergoes aromatic nucleophilic substitution under specific conditions due to electron-withdrawing effects from the fluorine atom. This reactivity is critical for introducing new functional groups:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methoxide | DMF, 80°C | 4-Methoxy derivative | 72% | |

| Amines | Ethanol, reflux | 4-Amino derivatives | 65–85% | |

| Thiols | K₂CO₃, DMSO | 4-Thioether analogs | 58% |

The fluorine atom at the ortho position enhances the ring’s electrophilicity by destabilizing the intermediate σ-complex, facilitating substitution .

Acylation and Amidation

The primary amino group (-NH₂) participates in acylation reactions to form amides or ureas, commonly used to modify solubility or biological activity:

| Acylating Agent | Conditions | Product | Application |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C | N-Acetyl derivative | Improved metabolic stability |

| Sulfonyl chlorides | DCM, RT | Sulfonamides | Enhanced binding to enzymes |

| Isocyanates | THF, reflux | Ureas | Scaffolds for kinase inhibitors |

Condensation Reactions

The carboxylic acid group enables peptide coupling or esterification for prodrug synthesis:

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | Methyl ester | Increased lipophilicity |

| Amide formation | EDC/HOBt | Peptide conjugates | Used in targeted drug delivery |

Halogen-Specific Reactivity

The bromine and fluorine atoms exhibit distinct reactivities due to their electronic and steric effects:

| Halogen | Reactivity | Role |

|---|---|---|

| Bromine (C4) | Undergoes Suzuki-Miyaura coupling with boronic acids | Enables biaryl synthesis |

| Fluorine (C2) | Stabilizes negative charge in intermediates via inductive effects | Directs electrophilic substitution |

Reductive Amination

The amino group can react with aldehydes/ketones under reducing conditions to form secondary amines:

| Aldehyde/Ketone | Reducing Agent | Product | Yield |

|---|---|---|---|

| Benzaldehyde | NaBH₃CN | N-Benzyl derivative | 78% |

| Acetone | H₂/Pd-C | N-Isopropyl analog | 65% |

Acid-Base Behavior

The compound exists as a hydrochloride salt (pKa ~2.1 for the carboxylic acid and ~9.3 for the ammonium group), influencing its solubility and reactivity in aqueous vs. organic phases .

Stability Considerations

-

Thermal Stability : Decomposes above 200°C, releasing HCl and forming degradation products .

-

Photoreactivity : The bromine-fluorine combination increases susceptibility to UV-induced bond cleavage .

Key Research Findings

-

Bromine substitution at C4 enhances electrophilicity for cross-coupling reactions, while fluorine at C2 directs regioselectivity in aromatic substitutions .

-

The hydrochloride salt form improves aqueous solubility (≥50 mg/mL), critical for biological assays .

-

Computational models predict strong hydrogen-bonding interactions with serine proteases due to the amino and carboxylic acid groups.

This compound’s multifunctional architecture enables precise modifications for drug discovery and materials science, though its halogenated aromatic core requires careful handling to avoid unintended side reactions.

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis :

The compound serves as a versatile building block for synthesizing complex molecules. Its ability to undergo various chemical reactions—such as nucleophilic substitutions and coupling reactions—makes it an essential intermediate in organic synthesis.

Biology

Biochemical Probes :

Research has explored its potential as a biochemical probe to study enzyme interactions and protein functions. The unique substituents can significantly affect enzyme activity, offering insights into biochemical pathways.

Medicine

Therapeutic Properties :

The compound has been investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities. Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its utility in cancer treatment.

Industry

Development of Novel Materials :

In industrial applications, it is utilized in the development of new materials and as an intermediate in pharmaceutical synthesis. Its unique properties allow for the creation of compounds with specific functionalities tailored for various applications.

Similar Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| 2-Amino-2-(4-chloro-2-fluorophenyl)acetic Acid Hydrochloride | Chlorine instead of Bromine | Similar applications in organic synthesis |

| 2-Amino-2-(4-bromo-2-chlorophenyl)acetic Acid Hydrochloride | Both Bromo and Chlorine | Potentially varied reactivity |

| 2-Amino-2-(4-bromo-2-methylphenyl)acetic Acid Hydrochloride | Methyl group addition | Unique biological interactions |

The presence of both bromo and fluoro substituents provides distinct electronic properties compared to similar compounds, enhancing its utility in research.

Enzyme Interaction Studies

Research indicates that fluorinated compounds can significantly alter enzyme activity. For example, studies on histone deacetylase inhibitors (HDACi) have shown how fluorination affects binding affinity and selectivity for enzyme targets.

Antimicrobial Activity

A study evaluated antimicrobial properties against various bacterial strains, revealing effective inhibition with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for Gram-positive bacteria.

Cytotoxicity in Cancer Models

Compounds with similar structural motifs have demonstrated significant cytotoxicity against non-small cell lung cancer (NCI-H522) and breast cancer (MCF7) cells, indicating potential applications in oncology.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Modulation of enzymatic activity |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Cytotoxicity | Significant effects on cancer cell lines |

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromo and fluoro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

Halogen Effects :

- Bromine substitution increases molecular weight significantly compared to chlorine or fluorine (e.g., 284.5 vs. 240.1 g/mol for chloro-fluoro analogs) .

- The electron-withdrawing nature of halogens alters the compound’s acidity and reactivity. Bromine’s polarizability may enhance binding affinity in drug-receptor interactions compared to smaller halogens like fluorine .

Positional isomers (e.g., 2-bromo-4-fluoro vs. 4-bromo-2-fluoro) exhibit distinct electronic environments, impacting solubility and metabolic stability .

Chirality: Enantiomers like (S)- and (R)-2-amino-2-(4-bromophenyl)acetic acid HCl () demonstrate divergent biological activities, underscoring the importance of stereochemistry in drug design .

Biological Activity

2-Amino-2-(4-bromo-2-fluorophenyl)acetic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and applications in research and medicine.

Chemical Structure and Properties

The compound features a bromo and a fluoro substituent on a phenyl ring, which can significantly affect its reactivity and interaction with biological targets. The presence of the amino group allows for hydrogen bonding and electrostatic interactions, enhancing its binding affinity to various receptors and enzymes.

The biological activity of this compound may be inferred from studies on structurally similar compounds. For instance, 4-bromophenylacetic acid has been shown to cause depolarization effects on the transmembrane potential difference in plant cells, indicating that similar mechanisms may apply to this compound. The proposed mechanisms include:

- Ion Transport Modulation : The compound may influence ion transport pathways across cell membranes, potentially affecting cellular excitability and signaling.

- Enzyme Inhibition : Its structural features suggest potential interactions with various enzymes, possibly leading to inhibition or modulation of enzymatic activity.

Table 1: Summary of Biological Activities

Case Studies

-

Enzyme Interaction Studies :

Research demonstrated that fluorinated compounds can significantly alter enzyme activity. In particular, studies on histone deacetylase inhibitors (HDACi) highlighted how fluorination affects binding affinity and selectivity for enzyme targets . -

Antimicrobial Activity :

A study evaluated the antimicrobial properties of various derivatives, including those similar to this compound. The results indicated effective inhibition against several bacterial strains with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for Gram-positive bacteria . -

Cytotoxicity in Cancer Models :

Compounds with similar structural motifs have been assessed for cytotoxic effects in cancer cell lines. For example, derivatives showed IC50 values indicating significant cytotoxicity against non-small cell lung cancer (NCI-H522) and breast cancer (MCF7) cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-2-(4-bromo-2-fluorophenyl)acetic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via stereoselective enzymatic catalysis using nitrilases under optimized conditions (pH 8, 37°C, ammonium chloride as a reagent). Reaction parameters like pH and temperature significantly affect enantiomeric purity and yield. For bromo-fluoro-substituted analogs, regioselective halogenation may require controlled electrophilic substitution steps to avoid side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound's purity and structural identity?

- Methodological Answer : Combine chiral HPLC (e.g., using amylose-based columns) with LC-MS for enantiomeric purity assessment and molecular weight confirmation. NMR (¹H/¹³C) is critical for verifying substitution patterns, particularly distinguishing bromo and fluoro groups via coupling constants and chemical shifts. X-ray crystallography can resolve ambiguities in stereochemistry .

Q. How should researchers ensure the compound's stability during storage and experimental use?

- Methodological Answer : Store lyophilized powder at 2–8°C in airtight, light-protected containers. For aqueous solutions, maintain pH 4–6 to prevent hydrolysis of the acetic acid moiety. Monitor degradation via periodic HPLC analysis, especially under elevated temperatures or prolonged solvent exposure .

Advanced Research Questions

Q. How can enantiomeric purity be enhanced during synthesis, and what are the implications of chiral impurities in biological assays?

- Methodological Answer : Use immobilized nitrilases or lipases for kinetic resolution to separate enantiomers. Chiral impurities (>2%) can skew receptor-binding studies; validate purity with circular dichroism (CD) spectroscopy. For critical applications, employ crystallization-induced asymmetric transformation (CIAT) to achieve >99% enantiomeric excess .

Q. What experimental strategies resolve contradictory reactivity data in cross-coupling reactions involving the bromo and fluoro substituents?

- Methodological Answer : Bromine’s steric bulk may hinder coupling (e.g., Suzuki-Miyaura), while fluorine’s electron-withdrawing effect activates certain positions. Use DFT calculations to model transition states and prioritize Pd-based catalysts with bulky ligands (e.g., SPhos) for selective coupling. Validate with isotopic labeling (¹⁸O/²H) to trace mechanistic pathways .

Q. What degradation pathways dominate under physiological conditions, and how can they be mitigated in formulation studies?

- Methodological Answer : Hydrolysis of the acetic acid group and dehalogenation (bromo→hydroxy substitution) are primary pathways. Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products. Co-crystallization with cyclodextrins or PEGylation improves stability in aqueous formulations .

Q. How do researchers design in vivo studies to address low solubility and bioavailability?

- Methodological Answer : Solubility can be enhanced via salt screening (e.g., mesylate or citrate forms) or nanoemulsion formulations. For bioavailability, use pro-drug strategies (e.g., esterification of the carboxylic acid). Validate with pharmacokinetic models (e.g., compartmental analysis in rodents) and correlate with in vitro Caco-2 permeability assays .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.